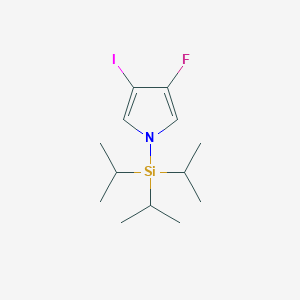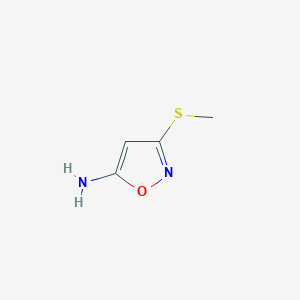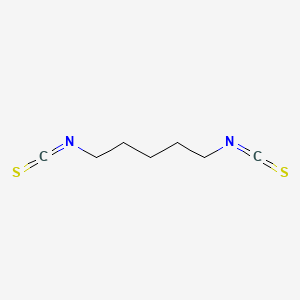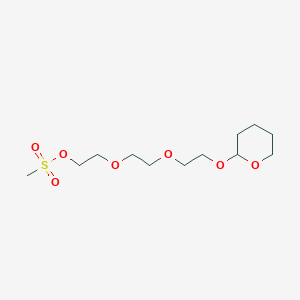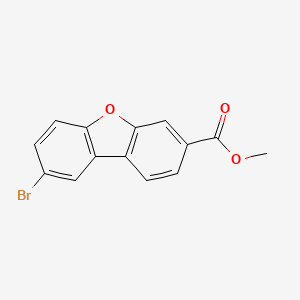
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenoxy group and a diisopropylcarbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide typically involves the following steps:
-
Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-fluorophenyl chloride. This intermediate is then reacted with a suitable base, such as sodium hydroxide, to form the 4-fluorophenoxy anion.
-
Coupling with Pyrimidine: : The 4-fluorophenoxy anion is then coupled with a pyrimidine derivative under basic conditions. This step typically involves the use of a coupling agent, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
-
Introduction of the Diisopropylcarbamoyl Group: : The final step involves the introduction of the diisopropylcarbamoyl group. This can be achieved by reacting the intermediate with diisopropylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, alkoxides, potassium carbonate, DMF, and elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrimidine N-oxides.
Reduction: Reduced derivatives such as pyrimidine amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, antiviral, and anticancer drugs.
-
Biological Research: : It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
-
Materials Science: : The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
-
Chemical Biology: : It is used in chemical biology research to probe the structure-activity relationships of pyrimidine derivatives and their interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-(Diisopropylcarbamoyl)-4-chlorophenoxy)pyrimidine 1-oxide: Similar structure but with a chlorine atom instead of fluorine.
5-(2-(Diisopropylcarbamoyl)-4-bromophenoxy)pyrimidine 1-oxide: Similar structure but with a bromine atom instead of fluorine.
5-(2-(Diisopropylcarbamoyl)-4-iodophenoxy)pyrimidine 1-oxide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Eigenschaften
Molekularformel |
C17H20FN3O3 |
|---|---|
Molekulargewicht |
333.36 g/mol |
IUPAC-Name |
5-fluoro-2-(1-oxidopyrimidin-1-ium-5-yl)oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C17H20FN3O3/c1-11(2)21(12(3)4)17(22)15-7-13(18)5-6-16(15)24-14-8-19-10-20(23)9-14/h5-12H,1-4H3 |
InChI-Schlüssel |
PQXYQUDDYHTSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=C[N+](=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



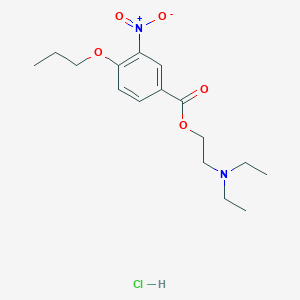

![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827570.png)
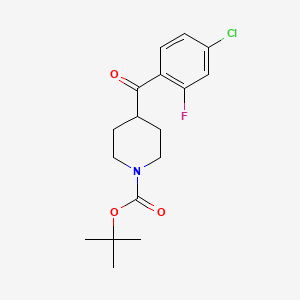



![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)
